3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines a chlorophenyl group, an oxoethoxy linkage, and a benzo[c]chromen-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[c]chromen-6-one Core: This step involves the cyclization of a suitable precursor to form the benzo[c]chromen-6-one structure.
Introduction of the Oxoethoxy Group: The oxoethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate nucleophile attacks an electrophilic carbon center.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
- 3-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
- 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Uniqueness
What sets 3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity and make it a more potent compound in certain applications.
Properties
Molecular Formula |
C22H15ClO4 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H15ClO4/c1-13-20(26-12-19(24)14-6-8-15(23)9-7-14)11-10-17-16-4-2-3-5-18(16)22(25)27-21(13)17/h2-11H,12H2,1H3 |
InChI Key |
IZRVGWSNTWEJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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